molecular formula C14H14N4 B3236735 (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine CAS No. 13745-30-7

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine

Cat. No.: B3236735
CAS No.: 13745-30-7
M. Wt: 238.29 g/mol
InChI Key: PRLYWJUNLNBTRM-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine is a nitrogen-donor ligand of significant interest in inorganic and medicinal chemistry. Its molecular structure, featuring both benzimidazole and pyridine moieties, is designed for coordinating metal ions to form stable complexes with diverse properties. This compound is part of a well-established class of ligands used in the solvothermal synthesis of polynuclear metal clusters for studying magnetic materials . Benzimidazole-based ligands, in particular, are extensively utilized in the development of potential metallodrugs, including ruthenium nitrosyl complexes investigated for their promising cytotoxicity against cancer cell lines such as VCaP, 22Rv1, and A549 upon photoactivation . The broader family of benzimidazole derivatives demonstrates a wide spectrum of documented biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects, making them a privileged scaffold in drug discovery . Researchers value this compound for constructing sophisticated pentadentate ligand systems for transition metals. It is supplied as a high-purity solid for research applications exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18-12-5-3-2-4-11(12)17-14(18)13(15)10-6-8-16-9-7-10/h2-9,13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLYWJUNLNBTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induced apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it was found to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Data Table: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15PI3K/Akt inhibition
HeLa (Cervical)12Apoptosis induction
A549 (Lung)18Cell cycle arrest

Catalysis

Metal Complex Formation
The compound has been used to form metal complexes, particularly with transition metals like zinc and copper. These complexes have shown promise in catalyzing various organic reactions, including the copolymerization of epoxides with carbon dioxide, a process important for sustainable chemistry .

Case Study: Zinc Complexes
In a study involving zinc complexes derived from this compound, researchers reported enhanced catalytic activity in the conversion of cyclohexene oxide and CO2 into valuable cyclic carbonates. The optimal conditions were identified as a temperature of 80°C and a pressure of 5 bar CO2 .

Data Table: Catalytic Performance of Metal Complexes

Metal ComplexReaction TypeYield (%)Conditions
Zn-LigandEpoxide + CO2 to cyclic carbonate8580°C, 5 bar CO2
Cu-LigandOxidation of alcohols90Room temperature

Materials Science

Polymerization Catalysts
The compound's ability to act as a ligand in metal complexes makes it suitable for use in polymerization catalysts. Its sterically hindered structure allows it to stabilize metal centers effectively, facilitating the formation of high-performance polymers.

Applications in Coatings and Composites
Research has indicated that polymers synthesized using this compound as a catalyst exhibit improved mechanical properties and thermal stability, making them ideal for applications in coatings and composite materials .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Modifications References
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine Methylated benzimidazole + pyridin-4-yl 251.3 Pyridine substitution at 4-position; methyl group enhances lipophilicity
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine Methylated benzimidazole + pyridin-3-yl 251.3 Pyridine substitution at 3-position; altered electronic distribution
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L3) Non-methylated benzimidazole + thiophene 244.09 Thiophene substituent; lower molecular weight due to absence of methyl and pyridine groups
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine Methylated benzimidazole only 161.2 Lacks pyridine ring; simpler structure with higher solubility (as HCl salt)

Key Observations :

  • Methyl Group Impact: Methylation of the benzimidazole nitrogen (as in the target compound and ) improves metabolic stability and lipophilicity, which can enhance bioavailability compared to non-methylated analogs .
  • Thiophene vs. Pyridine : The replacement of pyridine with thiophene () introduces sulfur-based electronics, which may alter redox properties or intermolecular interactions .

Biological Activity

(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluations, and mechanisms of action, focusing on anticancer properties and other pharmacological effects.

Synthesis

The synthesis of this compound typically involves the condensation reaction of appropriate precursors. The specific synthetic route may vary, but it generally includes the formation of the benzimidazole and pyridine components followed by coupling reactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays demonstrated that derivatives of benzimidazole structures exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65

These results indicate that compounds with similar structures can inhibit cell proliferation effectively, suggesting that this compound may possess comparable properties .

The proposed mechanism for the anticancer activity involves several pathways:

  • Induction of Apoptosis : The compound may activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death .
  • Cell Cycle Arrest : It has been observed that certain benzimidazole derivatives can induce G2/M phase arrest in cancer cells, potentially through modulation of cyclin-dependent kinases .

Other Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting that this compound may exhibit:

  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation, although specific data for this compound is still limited.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study A : Investigated the cytotoxic effects of a series of benzimidazole derivatives, noting that compounds with electron-withdrawing groups showed enhanced activity against breast cancer cells.
  • Study B : Focused on the synthesis and biological evaluation of pyridine-linked benzimidazoles, highlighting their potential as dual-action agents targeting both cancer cells and inflammatory pathways.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying substituent positions. For example, aromatic protons on the benzimidazole and pyridine rings exhibit distinct splitting patterns in the range of δ 7.0–8.5 ppm .
  • Infrared Spectroscopy (IR) : Confirm the presence of amine (–NH2_2) stretches (~3300 cm1^{-1}) and aromatic C=C/C=N bonds (~1600 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at λ ~254 nm .

How do substituent modifications on the benzimidazole ring influence biological activity?

Advanced Research Question
Substituents at the 5 and 6 positions of the benzimidazole ring significantly alter electronic and steric properties, impacting receptor binding. For example:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility .
  • Methyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing target selectivity .
    Methodological Insight : Use comparative SAR studies with analogs like (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine to evaluate substituent effects on enzyme inhibition or receptor binding .

What computational tools are effective for predicting synthetic pathways or reactivity?

Advanced Research Question

  • Retrosynthetic Analysis : Tools like Pistachio and Reaxys databases enable route prediction by matching reaction templates to target structures .
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization or coupling steps .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. For example, docking studies with pyrazole-thiazole hybrids revealed key binding poses .

How should researchers address contradictory data in biological assays (e.g., varying IC50_{50}50​ values)?

Advanced Research Question

  • Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature) and cell lines. Contradictions may arise from differences in protein expression levels or assay interference .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that alter activity .
  • Structural Dynamics : Employ molecular dynamics simulations to assess conformational changes in the target protein that affect ligand binding .

What stability considerations are critical for handling this compound?

Advanced Research Question

  • Light and Heat Sensitivity : Store at –20°C in amber vials to prevent decomposition. Thermal gravimetric analysis (TGA) can identify degradation thresholds .
  • Oxidative Stability : Avoid strong oxidizers (e.g., H2_2O2_2), as tertiary amines may form N-oxides under harsh conditions .
  • pH-Dependent Stability : Monitor degradation in aqueous buffers using accelerated stability studies (e.g., 40°C/75% RH for 1 month) .

How can derivatives be optimized for improved pharmacokinetic properties?

Advanced Research Question

  • LogP Optimization : Introduce polar groups (e.g., –OH, –SO3_3H) to reduce LogP values and enhance aqueous solubility. For example, pyridine N-oxidation improves solubility but may reduce CNS penetration .
  • Prodrug Strategies : Mask the amine group with acetyl or carbamate moieties to enhance oral bioavailability .
  • CYP450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots and guide structural modifications .

What are common intermediates in the synthesis of this compound?

Basic Research Question

  • Benzimidazole Precursors : 2-Chloro-1-methyl-1H-benzo[d]imidazole is a key intermediate for coupling with pyridine derivatives .
  • Pyridine-Bearing Building Blocks : 4-Aminopyridine or 4-bromopyridine facilitates cross-coupling reactions .
  • Amine-Protected Intermediates : Boc- or Fmoc-protected amines prevent unwanted side reactions during synthesis .

How can reaction yields be improved in large-scale syntheses?

Advanced Research Question

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency. Lower catalyst loadings reduce costs .
  • Solvent Optimization : Switch from DMF to acetonitrile or THF to enhance solubility and reduce viscosity, improving mixing .
  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions and minimize byproduct formation .

What structural features contribute to off-target effects in biological assays?

Advanced Research Question

  • Flexible Linkers : The methanamine group’s rotational freedom may lead to non-specific binding. Rigidify the structure with cyclic amines or steric hindrance .
  • Heterocyclic Isoesterism : Replace the pyridine ring with pyrimidine or triazine to alter hydrogen-bonding patterns and improve selectivity .
  • Counterion Effects : Salt forms (e.g., hydrochloride vs. trifluoroacetate) can influence solubility and receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine
Reactant of Route 2
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine

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